molecular formula C14H27N3O B14796331 2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide

2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide

Cat. No.: B14796331
M. Wt: 253.38 g/mol
InChI Key: HSYLAXVJVBRMEE-UHFFFAOYSA-N
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Description

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a cyclopropyl group, a piperidine ring, and an amino group, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.

    Introduction of the piperidine ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with an electrophilic intermediate.

    Amino group addition: The amino group can be introduced via reductive amination, where an aldehyde or ketone intermediate reacts with an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the piperidine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base.

Major Products

The major products formed from these reactions include oxo derivatives, reduced amine derivatives, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound may be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Aminobutyramide hydrochloride: A related compound with similar structural features but different functional groups.

    N-cyclopropyl-3-methylbutanamide: Shares the cyclopropyl and butanamide moieties but lacks the piperidine ring.

    1-methylpiperidin-3-yl derivatives: Compounds with the piperidine ring but different substituents on the nitrogen atom.

Uniqueness

(S)-2-Amino-N-cyclopropyl-3-methyl-N-((S)-1-methylpiperidin-3-yl)butanamide is unique due to its combination of structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C14H27N3O

Molecular Weight

253.38 g/mol

IUPAC Name

2-amino-N-cyclopropyl-3-methyl-N-(1-methylpiperidin-3-yl)butanamide

InChI

InChI=1S/C14H27N3O/c1-10(2)13(15)14(18)17(11-6-7-11)12-5-4-8-16(3)9-12/h10-13H,4-9,15H2,1-3H3

InChI Key

HSYLAXVJVBRMEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N(C1CC1)C2CCCN(C2)C)N

Origin of Product

United States

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